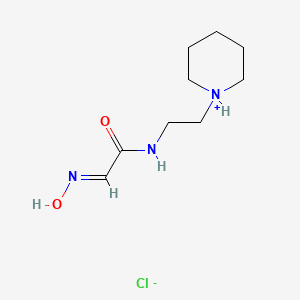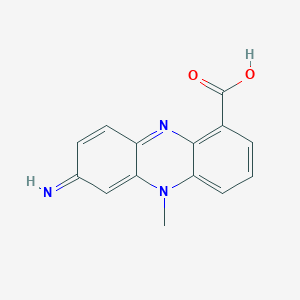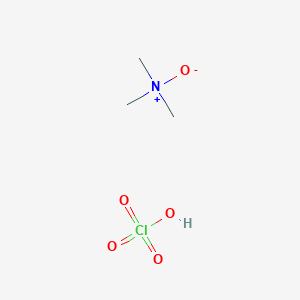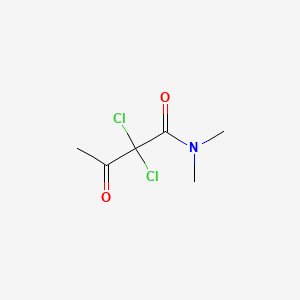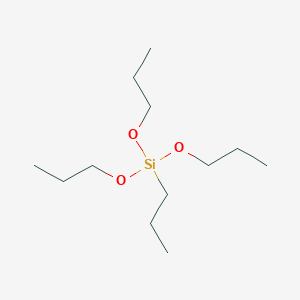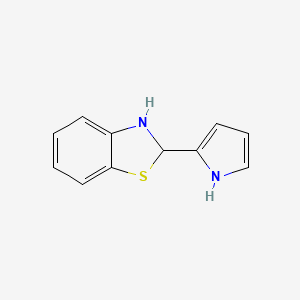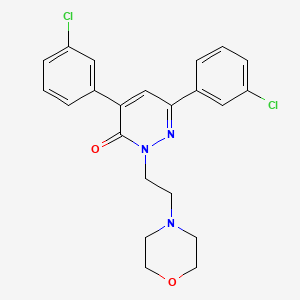
3(2H)-Pyridazinone, 4,6-bis(m-chlorophenyl)-2-(2-morpholinoethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3(2H)-Pyridazinone, 4,6-bis(m-chlorophenyl)-2-(2-morpholinoethyl)- is a synthetic organic compound belonging to the pyridazinone family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,6-bis(m-chlorophenyl)-2-(2-morpholinoethyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents.
Substitution Reactions: Introduction of the m-chlorophenyl groups can be done via electrophilic aromatic substitution reactions.
Attachment of the Morpholinoethyl Group: This step might involve nucleophilic substitution reactions where the morpholinoethyl group is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholinoethyl group.
Reduction: Reduction reactions could target the pyridazinone core or the chlorophenyl groups.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the synthesis of specialty chemicals or materials.
作用机制
The mechanism of action for compounds like 3(2H)-Pyridazinone, 4,6-bis(m-chlorophenyl)-2-(2-morpholinoethyl)- often involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways would depend on the biological context and the specific activity of the compound.
相似化合物的比较
Similar Compounds
- 3(2H)-Pyridazinone, 4,6-bis(phenyl)-2-(2-morpholinoethyl)
- 3(2H)-Pyridazinone, 4,6-bis(m-chlorophenyl)-2-(ethyl)
Uniqueness
The presence of the m-chlorophenyl groups and the morpholinoethyl moiety might confer unique properties such as increased biological activity or specific binding affinity compared to similar compounds.
属性
CAS 编号 |
23338-43-4 |
|---|---|
分子式 |
C22H21Cl2N3O2 |
分子量 |
430.3 g/mol |
IUPAC 名称 |
4,6-bis(3-chlorophenyl)-2-(2-morpholin-4-ylethyl)pyridazin-3-one |
InChI |
InChI=1S/C22H21Cl2N3O2/c23-18-5-1-3-16(13-18)20-15-21(17-4-2-6-19(24)14-17)25-27(22(20)28)8-7-26-9-11-29-12-10-26/h1-6,13-15H,7-12H2 |
InChI 键 |
REEFTNKJIDIPJD-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCN2C(=O)C(=CC(=N2)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



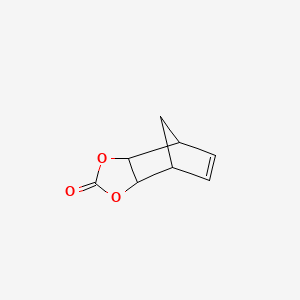
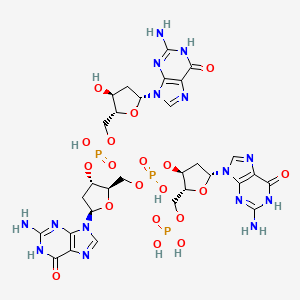
![N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B14698518.png)
![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B14698526.png)
